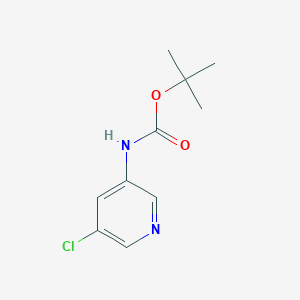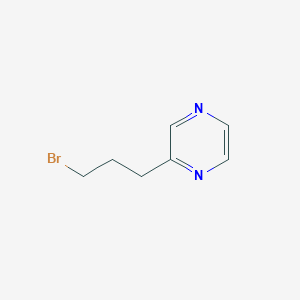
2-(3-Bromopropyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by a pyrazine ring substituted with a bromopropyl group at the second position. Pyrazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)pyrazine typically involves the reaction of pyrazine with 3-bromopropyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromopropyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of 2-(3-Propyl)pyrazine.
Applications De Recherche Scientifique
2-(3-Bromopropyl)pyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as a potential kinase inhibitor, it may bind to the active site of kinases, preventing phosphorylation of substrates and thereby modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
2-(3-Chloropropyl)pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-(3-Iodopropyl)pyrazine: Similar structure but with an iodine atom instead of bromine.
2-(3-Fluoropropyl)pyrazine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 2-(3-Bromopropyl)pyrazine is unique due to the specific reactivity of the bromine atom, which makes it more suitable for certain nucleophilic substitution reactions compared to its chloro, iodo, or fluoro analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
2-(3-bromopropyl)pyrazine |
InChI |
InChI=1S/C7H9BrN2/c8-3-1-2-7-6-9-4-5-10-7/h4-6H,1-3H2 |
Clé InChI |
HNLVRMVRRZGJCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
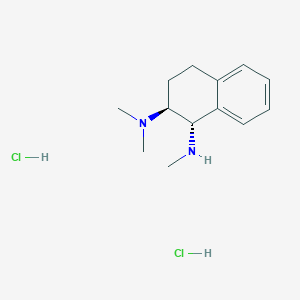
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
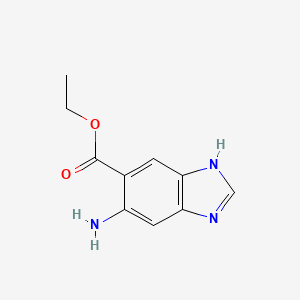
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
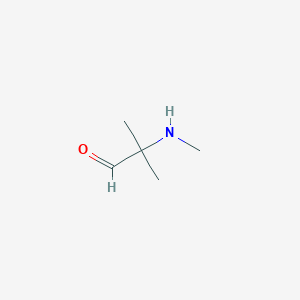
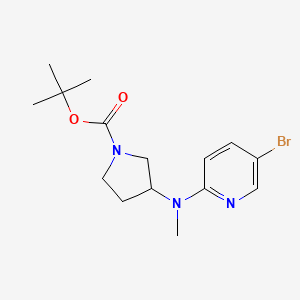
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
